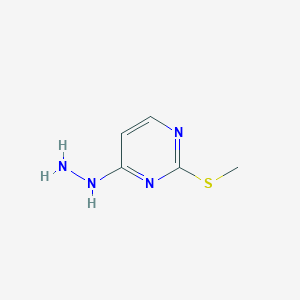

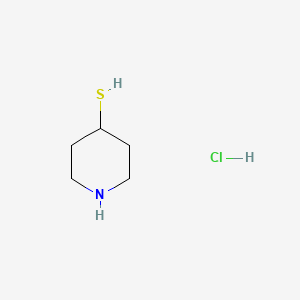

![molecular formula C24H15N3 B1355334 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole CAS No. 109005-10-9](/img/structure/B1355334.png)

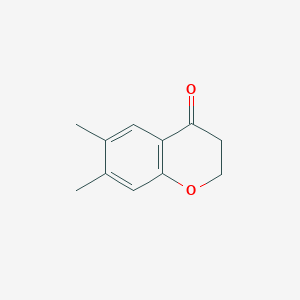

10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole

Vue d'ensemble

Description

Triindole is an aromatic and C3 symmetric planar π-extended conjugated structure . It exhibits exceptional solubility, high thermal stability, and rich electronic properties. Its easy modifiability makes it an attractive building block for various applications in organic electronics and optoelectronics .

Synthesis Analysis

Over the past decade, advances in the synthesis of triindole derivatives have expanded the scope of its applications. Researchers have developed efficient synthetic routes to access this compound and its analogs. These methods allow for fine-tuning of its properties and functionalization for specific applications .

Molecular Structure Analysis

The molecular formula of triindole is C24H15N3 . It consists of three indole rings fused onto a benzene ring at ortho-positions, resulting in a wheel-like structure. The planar and conjugated nature of its π-system contributes to its intriguing electronic properties .

Chemical Reactions Analysis

Triindole serves as a versatile precursor for the synthesis of various functional materials. Researchers have explored its reactivity in diverse reactions, including cross-coupling, cyclization, and functional group transformations. These reactions allow the introduction of substituents and modification of its electronic properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Organic Electronics and Optoelectronics

Triazatruxene has attracted a great deal of interest due to its exceptional solubility, high thermal stability, rich-electronic properties, and easy modification . It has been used extensively in the field of organic electronics and optoelectronics .

Two-Photon Absorption

The unique properties of triazatruxene make it suitable for two-photon absorption applications . This process is crucial in various fields such as microscopy, data storage, and photodynamic therapy .

Nonlinear Optics

Triazatruxene’s rich-electronic properties and easy modification make it an attractive building block for nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .

Fluorescent Sensors

Triazatruxene has been used in the development of fluorescent sensors . These sensors are widely used in various fields such as biology, chemistry, medicine, and environmental science .

5. Hole Transporting Materials for Perovskite Solar Cells Triazatruxene-based hole transporting materials (HTMs) have been synthesized and exploited in perovskite-based solar cells . The energy levels of these materials were tuned by symmetrically introducing electron-rich alkoxy side groups . These soluble and easily synthesized materials exhibit optical transparency in the visible region, high thermal stability, and have suitable HOMO values with respect to perovskite, making them an ideal HTM candidate for efficient perovskite solar cells .

6. Active Layer Materials in OLED and OFET Devices 10,15-Dihydro-5H-diindolo carbazole has applications as active layer materials in OLED (Organic Light Emitting Diodes) and OFET (Organic Field-Effect Transistors) devices . These devices are crucial components in the field of organic electronics .

Safety And Hazards

As with any chemical compound, safety precautions are necessary during handling and synthesis. Researchers should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .

Orientations Futures

Propriétés

IUPAC Name |

9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3/c1-4-10-16-13(7-1)19-22(25-16)20-15-9-3-6-12-18(15)27-24(20)21-14-8-2-5-11-17(14)26-23(19)21/h1-12,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRFZFGTHZJRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=C(C5=C3NC6=CC=CC=C65)NC7=CC=CC=C74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547271 | |

| Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |

CAS RN |

109005-10-9 | |

| Record name | 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

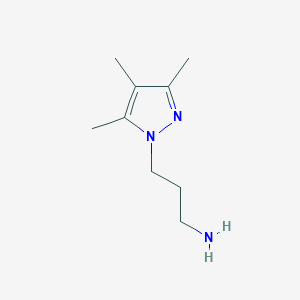

![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)

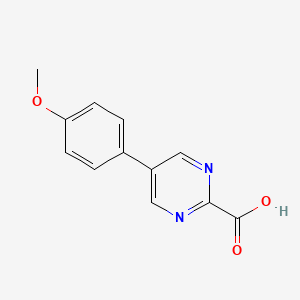

![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)